An In-depth Technical Guide to N-alpha-Fmoc-N-epsilon-acetyl-L-lysine: Structure, Synthesis, and Application
An In-depth Technical Guide to N-alpha-Fmoc-N-epsilon-acetyl-L-lysine: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine. This essential building block is a cornerstone in modern peptide synthesis and plays a crucial role in the development of novel peptide-based therapeutics and research tools.
Chemical Structure and Properties
N-alpha-Fmoc-N-epsilon-acetyl-L-lysine, often abbreviated as Fmoc-Lys(Ac)-OH, is a derivative of the amino acid L-lysine. Its structure is characterized by two key modifications: the protection of the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the acetylation of the epsilon-amino group of the lysine side chain.[1][2] This dual modification allows for its specific and controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).[2]
The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This selective deprotection leaves the rest of the peptide chain and other protecting groups intact, enabling the stepwise addition of subsequent amino acids. The acetyl group on the epsilon-amino group is stable under these conditions and remains on the lysine residue in the final peptide.
The acetylation of the lysine side chain is significant as it mimics a common post-translational modification found in vivo. This modification can influence the structure, function, and cellular localization of proteins.[2] By incorporating acetylated lysine residues, researchers can synthesize peptides that more closely resemble their native counterparts or investigate the specific roles of acetylation in biological processes.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.46 g/mol | |
| CAS Number | 159766-56-0 | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98% | |
| Melting Point | Not consistently reported, varies by supplier | |
| Solubility | Soluble in organic solvents such as DMF and DMSO | |
| Optical Rotation | Specific rotation values are available from suppliers |
Experimental Protocols
Synthesis of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine
The synthesis of Fmoc-Lys(Ac)-OH would logically proceed in two main steps: the selective acetylation of the epsilon-amino group of L-lysine, followed by the protection of the alpha-amino group with the Fmoc moiety.
Step 1: Selective N-epsilon-acetylation of L-lysine
To selectively acetylate the epsilon-amino group, the more reactive alpha-amino group must first be temporarily protected. A common method involves the use of a copper(II) complex to chelate the alpha-amino and carboxyl groups of lysine, leaving the epsilon-amino group free for reaction.
-
Copper Complex Formation: Dissolve L-lysine hydrochloride in water and adjust the pH to approximately 9 with a suitable base (e.g., sodium carbonate). Add a solution of copper(II) sulfate. A deep blue solution of the copper-lysine complex will form.
-
Acetylation: To the cooled solution of the copper complex, add acetic anhydride dropwise while maintaining the pH with the addition of a base. The epsilon-amino group will be acetylated.
-
Decomplexation: After the reaction is complete, the copper can be removed by acidifying the solution and treating it with a chelating agent like EDTA, or by precipitating the copper as copper sulfide by bubbling hydrogen sulfide gas through the solution.
-
Isolation: The resulting N-epsilon-acetyl-L-lysine can be isolated and purified by crystallization or ion-exchange chromatography.
Step 2: N-alpha-Fmoc Protection
The purified N-epsilon-acetyl-L-lysine is then reacted with an Fmoc-donating reagent to protect the alpha-amino group.
-
Reaction Setup: Dissolve N-epsilon-acetyl-L-lysine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water. Add a base, such as sodium bicarbonate or sodium carbonate, to deprotonate the alpha-amino group.
-
Fmocylation: To the cooled solution, add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a suitable organic solvent (e.g., dioxane or acetone) dropwise. The reaction is typically stirred at room temperature for several hours or overnight.
-
Workup and Purification: After the reaction is complete, the mixture is acidified, and the product is extracted into an organic solvent. The crude N-alpha-Fmoc-N-epsilon-acetyl-L-lysine is then purified, typically by column chromatography on silica gel. The final product is characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
N-alpha-Fmoc-N-epsilon-acetyl-L-lysine is a key reagent in Fmoc-based SPPS. The general workflow for incorporating this amino acid into a peptide chain is as follows:
-
Resin Preparation: Start with a solid support (resin) that has the first amino acid of the desired peptide sequence attached. The N-terminal alpha-amino group of this first amino acid must be deprotected (Fmoc group removed).
-
Activation: Activate the carboxylic acid group of N-alpha-Fmoc-N-epsilon-acetyl-L-lysine using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated Fmoc-Lys(Ac)-OH to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin to remove any unreacted reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added lysine residue, exposing the alpha-amino group for the next coupling cycle.
-
Repeat: Repeat steps 2-5 with the next desired amino acid until the full peptide sequence is synthesized.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The N-epsilon-acetyl group on the lysine residue remains intact during this process.
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and HPLC analysis.
Visualizations
Logical Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Lys(Ac)-OH
Caption: Workflow for incorporating Fmoc-Lys(Ac)-OH in SPPS.
Signaling Pathway: Role of Lysine Acetylation in Transcriptional Regulation
Caption: Lysine acetylation in transcriptional regulation.
Applications in Research and Drug Development
The ability to introduce site-specific acetylation into peptides using N-alpha-Fmoc-N-epsilon-acetyl-L-lysine has significant implications for various research and therapeutic areas:
-
Epigenetics and Chromatin Biology: Synthesizing histone peptides with specific acetylation patterns allows researchers to study the "histone code" and how these modifications influence gene expression and chromatin structure.
-
Enzyme Substrate and Inhibitor Design: Many enzymes are regulated by acetylation. Peptides containing acetylated lysine can be used to develop specific substrates for these enzymes or to design potent and selective inhibitors.
-
Drug Delivery: The modification of peptides with acetyl groups can alter their pharmacokinetic properties, such as solubility, stability, and cell permeability. This can be leveraged to improve the delivery and efficacy of peptide-based drugs.
-
Bioconjugation: The acetylated lysine residue can serve as a unique handle for further chemical modifications, enabling the attachment of fluorescent probes, imaging agents, or other functional moieties to a peptide.
